molecular formula C8H7ClN2 B1596752 5-chloro-1H-indol-3-amine CAS No. 72561-51-4

5-chloro-1H-indol-3-amine

Cat. No. B1596752
CAS RN: 72561-51-4
M. Wt: 166.61 g/mol
InChI Key: ARLLZELGJFWSQA-UHFFFAOYSA-N
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Description

5-Chloro-1H-indol-3-amine is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The indole nucleus in 5-chloro-1H-indol-3-amine contains a benzopyrrole, which consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes two π-electrons, making the indole nucleus aromatic .


Physical And Chemical Properties Analysis

5-Chloro-1H-indol-3-amine is a solid compound . It has a molecular weight of 166.61 and is expected to be stored in a dark place at a temperature between 2-8°C .

Future Directions

The future directions for 5-chloro-1H-indol-3-amine and other indole derivatives include further exploration of their diverse biological activities and therapeutic potential . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-chloro-1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLLZELGJFWSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376617
Record name 5-chloro-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indol-3-amine

CAS RN

72561-51-4
Record name 5-Chloro-1H-indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72561-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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